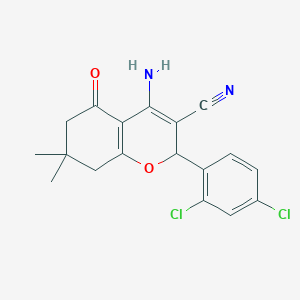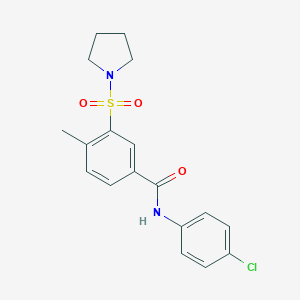
4-amino-2-(2,4-dichlorophenyl)-7,7-dimethyl-5-oxo-6,8-dihydro-2H-chromene-3-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-amino-2-(2,4-dichlorophenyl)-7,7-dimethyl-5-oxo-6,8-dihydro-2H-chromene-3-carbonitrile is a chemical compound with potential applications in scientific research. It is also known as DAPH-12 and belongs to the family of chromene derivatives. This compound has been synthesized using various methods and has shown promising results in various scientific studies.
Mecanismo De Acción
The exact mechanism of action of 4-amino-2-(2,4-dichlorophenyl)-7,7-dimethyl-5-oxo-6,8-dihydro-2H-chromene-3-carbonitrile is not fully understood. However, it has been reported to work by inhibiting the activity of certain enzymes and signaling pathways involved in inflammation and cancer development.
Biochemical and Physiological Effects:
Studies have shown that 4-amino-2-(2,4-dichlorophenyl)-7,7-dimethyl-5-oxo-6,8-dihydro-2H-chromene-3-carbonitrile can modulate the levels of various biochemical markers in the body. It has been reported to reduce the levels of pro-inflammatory cytokines, such as TNF-α and IL-6. It has also been shown to increase the levels of antioxidant enzymes, such as glutathione peroxidase and catalase.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 4-amino-2-(2,4-dichlorophenyl)-7,7-dimethyl-5-oxo-6,8-dihydro-2H-chromene-3-carbonitrile in lab experiments is its potential to exhibit multiple biological activities. It can be used as a tool compound to study various biological processes, such as inflammation and cancer development. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to use in certain experiments.
Direcciones Futuras
There are several future directions for the study of 4-amino-2-(2,4-dichlorophenyl)-7,7-dimethyl-5-oxo-6,8-dihydro-2H-chromene-3-carbonitrile. One of the potential directions is to study its potential use in the treatment of neurodegenerative diseases. Another direction is to study its potential use in combination with other compounds to enhance its biological activity. Further studies are also needed to understand its exact mechanism of action and to optimize its synthesis method for better yields.
Métodos De Síntesis
The synthesis of 4-amino-2-(2,4-dichlorophenyl)-7,7-dimethyl-5-oxo-6,8-dihydro-2H-chromene-3-carbonitrile has been reported using different methods. One of the most common methods involves the reaction of 2,4-dichlorobenzaldehyde with malononitrile in the presence of ammonium acetate and acetic acid. The resulting intermediate is then reacted with 4-aminoantipyrine and acetic anhydride to obtain the final product.
Aplicaciones Científicas De Investigación
4-amino-2-(2,4-dichlorophenyl)-7,7-dimethyl-5-oxo-6,8-dihydro-2H-chromene-3-carbonitrile has been extensively studied for its potential applications in scientific research. It has been reported to exhibit antioxidant, anti-inflammatory, and anticancer properties. It has also been studied for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
Propiedades
Nombre del producto |
4-amino-2-(2,4-dichlorophenyl)-7,7-dimethyl-5-oxo-6,8-dihydro-2H-chromene-3-carbonitrile |
|---|---|
Fórmula molecular |
C18H16Cl2N2O2 |
Peso molecular |
363.2 g/mol |
Nombre IUPAC |
4-amino-2-(2,4-dichlorophenyl)-7,7-dimethyl-5-oxo-6,8-dihydro-2H-chromene-3-carbonitrile |
InChI |
InChI=1S/C18H16Cl2N2O2/c1-18(2)6-13(23)15-14(7-18)24-17(11(8-21)16(15)22)10-4-3-9(19)5-12(10)20/h3-5,17H,6-7,22H2,1-2H3 |
Clave InChI |
MNMOJRFHTYOOOR-UHFFFAOYSA-N |
SMILES |
CC1(CC2=C(C(=O)C1)C(=C(C(O2)C3=C(C=C(C=C3)Cl)Cl)C#N)N)C |
SMILES canónico |
CC1(CC2=C(C(=O)C1)C(=C(C(O2)C3=C(C=C(C=C3)Cl)Cl)C#N)N)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-[4-Fluoro-3-(trifluoromethyl)anilino]-1-thiophen-2-ylpropan-1-one](/img/structure/B259082.png)





![Butyl 4-({[1-(4-bromophenyl)-5-oxo-3-pyrrolidinyl]carbonyl}amino)benzoate](/img/structure/B259091.png)

![4-[4-(6-Methyl-benzothiazol-2-yl)-phenylcarbamoyl]-butyric acid](/img/structure/B259097.png)

![2-methyl-N-[3-(4-morpholinyl)propyl]propanamide](/img/structure/B259107.png)
![N-{4,5-dimethyl-3-[(4-methylpiperazin-1-yl)methyl]thiophen-2-yl}furan-2-carboxamide](/img/structure/B259108.png)
![4,7,7-trimethyl-3-oxo-N-quinolin-8-ylbicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B259109.png)